6beta-Hydroxytestosterone

Catalog No.
S570979
CAS No.
62-99-7
M.F
C19H28O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6beta-Hydroxytestosterone

CAS Number

62-99-7

Product Name

6beta-Hydroxytestosterone

IUPAC Name

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3

InChI Key

XSEGWEUVSZRCBC-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Synonyms

6 beta-hydroxytestosterone, 6 beta-hydroxytestosterone, (17beta)-isomer, 6 beta-hydroxytestosterone, (6alpha,17beta)-isomer, 6beta-hydroxytestosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O

6beta-Hydroxytestosterone is a steroid compound characterized by the chemical formula C₁₉H₂₈O₃ and an average molecular weight of approximately 304.42 g/mol. It is a derivative of testosterone, featuring a hydroxyl group at the 6beta position. This modification alters its biological activity and metabolic pathways compared to its parent compound, testosterone. The structure includes a cyclopenta[a]phenanthren-7-one backbone, which is typical for steroid compounds, and it is recognized for its role in various biochemical processes, including lipid metabolism and cellular signaling .

The mechanism of action of 6β-OH-Testosterone is not fully understood. While classified as an androgen, its binding affinity to the androgen receptor (AR), the key player in testosterone's action, seems to be weak [].

Some studies suggest it might play a role in angiotensin II-induced hypertension and inflammation, but more research is needed [].

Metabolism and Analysis:

beta-Hydroxytestosterone (6beta-OH-testosterone) is a minor metabolite of testosterone. It is formed in the liver and other tissues by the enzyme 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Researchers have developed methods to measure 6beta-OH-testosterone levels in biological samples, such as blood, urine, and tissues. These methods are helpful for studying testosterone metabolism and investigating potential roles of 6beta-OH-testosterone in various physiological processes. Source: Determination of testosterone metabolites in human hepatocytes. I. Development of an on-line sample preparation liquid chromatography technique and mass spectroscopic detection of 6beta-hydroxytestosterone. [PubMed: )]

Potential Physiological Roles:

While the specific functions of 6beta-OH-testosterone are not fully understood, researchers are investigating its potential roles in various physiological processes, including:

  • Blood pressure regulation: A study suggests that 6beta-OH-testosterone, generated by the brain, might contribute to the rise in blood pressure caused by angiotensin II. [Source: Abstract 041: Brain Cytochrome P450 1B1-Testosterone Generated Metabolite 6Beta-Hydroxytestosterone Contributes to Angiotensin II-Induced Increased Sympathetic Outflow and Blood Pressure. ]
, primarily involving hydroxylation and oxidation processes. One notable reaction is the oxidation of a 3,5-diene precursor under Uemura-Doyle reaction conditions, which leads to the formation of 6beta-hydroxy androgens . Additionally, it can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, which are crucial for the hydroxylation of steroids .

The biological activity of 6beta-Hydroxytestosterone is significant in the context of androgen metabolism. It acts as a metabolite of testosterone and may exhibit varying degrees of androgenic activity depending on the target tissues and the presence of specific receptors. Its involvement in lipid peroxidation indicates a role in oxidative stress responses within cells . Furthermore, it has been shown to participate in cell signaling pathways that influence cellular growth and differentiation .

Synthesis of 6beta-Hydroxytestosterone can be achieved through several methods:

  • Oxidation of Testosterone: This method involves the selective oxidation of testosterone using various oxidizing agents or conditions to introduce the hydroxyl group at the 6beta position.
  • Uemura-Doyle Reaction: As mentioned earlier, this reaction utilizes a 3,5-diene steroid precursor under specific conditions to yield 6beta-hydroxy derivatives .
  • Biotransformation: Microbial transformation processes can also yield 6beta-Hydroxytestosterone from other steroid precursors through enzymatic reactions .

6beta-Hydroxytestosterone has several applications:

  • Pharmaceutical Research: It is studied for its potential therapeutic effects and mechanisms related to androgenic activity.
  • Metabolic Studies: Used in research to understand steroid metabolism and the role of hydroxylated steroids in biological systems.
  • Endocrinology: Investigated for its implications in hormone regulation and related disorders.

Interaction studies involving 6beta-Hydroxytestosterone primarily focus on its metabolic pathways and interactions with cytochrome P450 enzymes. These enzymes are responsible for the hydroxylation processes that modify steroid compounds, influencing their pharmacokinetics and dynamics within biological systems . Additionally, studies have explored how this compound interacts with androgen receptors and its effects on gene expression related to growth and metabolism.

Several compounds share structural similarities with 6beta-Hydroxytestosterone. Here are some notable examples:

Compound NameChemical FormulaKey Features
TestosteroneC₁₉H₂₄O₂Parent compound; primary male sex hormone
DihydrotestosteroneC₁₉H₂₈O₂Active metabolite of testosterone with higher affinity for androgen receptors
AndrostenedioneC₁₉H₂₄O₂Precursor to testosterone; less potent than testosterone
5alpha-DihydrotestosteroneC₁₉H₂₈O₂Potent androgen; formed from testosterone

Uniqueness: The unique feature of 6beta-Hydroxytestosterone lies in its specific hydroxylation pattern at the 6beta position, which distinguishes it from other similar compounds like dihydrotestosterone and androstenedione regarding both biological activity and metabolic pathways.

PropertyDescription
Chemical Name4-androsten-6β,17β-diol-3-one
Molecular FormulaC19H28O3
Molecular WeightApprox. 304.43 g/mol
CAS Number62-99-7
Enzymes Involved in FormationCYP3A4, CYP3A5, CYP1B1
Biological ClassAndrogen metabolite, steroid hormone derivative

6β-Hydroxytestosterone is a 17β-hydroxy steroid bearing an additional hydroxy substituent at the 6β-position, which influences its biological activity and metabolism.

Biosynthesis and Metabolic Pathways

6β-Hydroxytestosterone is primarily produced by the hydroxylation of testosterone catalyzed by cytochrome P450 enzymes:

  • CYP3A4 and CYP3A5: These enzymes are responsible for the majority (75-80%) of testosterone metabolism to 6β-hydroxytestosterone, especially in the liver.
  • CYP1B1: This enzyme, expressed in various tissues including the brain and vasculature, also generates 6β-hydroxytestosterone and has been implicated in its role in vascular physiology and pathology.

Physiological and Pathophysiological Roles

Androgenic Effects

As an androgen metabolite, 6β-hydroxytestosterone retains some androgenic activity, contributing to the development and maintenance of male secondary sexual characteristics.

Role in Hypertension and Vascular Dysfunction

Recent research has established a significant role for 6β-hydroxytestosterone in cardiovascular physiology, particularly in angiotensin II-induced hypertension:

  • Vascular Reactivity and Endothelial Dysfunction: 6β-hydroxytestosterone contributes to increased vascular reactivity and impaired endothelial function in male mice subjected to angiotensin II-induced hypertension.
  • Vascular Hypertrophy and Oxidative Stress: The metabolite mediates vascular hypertrophy and enhances reactive oxygen species (ROS) production, exacerbating hypertensive pathology.
  • Androgen Receptor Dependence: These effects are dependent on androgen receptor signaling, indicating that 6β-hydroxytestosterone acts through classical androgen pathways to influence vascular changes.
  • Cytosolic Phospholipase A2α Activation: 6β-hydroxytestosterone promotes hypertension via activation of cytosolic phospholipase A2α, leading to increased production of prohypertensive eicosanoids such as prostaglandin E2 and thromboxane A2.
  • Renal Dysfunction: It also contributes to angiotensin II-induced renal dysfunction, including increased water intake, proteinuria, fibrosis, oxidative stress, and inflammation in male mice models.

Research Findings Summary

Study FocusKey FindingsReference
Angiotensin II-induced hypertension6β-hydroxytestosterone is required for Ang II to increase vascular reactivity and cause endothelial dysfunction and hypertrophy
Role in oxidative stressEnhances ROS production contributing to vascular damage
Mechanism via cPLA2α activationPromotes hypertension through eicosanoid-mediated pathways
Renal effectsMediates renal fibrosis, inflammation, and dysfunction associated with hypertension
Androgen receptor dependenceEffects are abrogated by androgen receptor blockade or castration

Visual Representation

Chemical Structure of 6β-Hydroxytestosterone

Figure 1: Chemical structure of 6β-Hydroxytestosterone (PubChem CID 65543)

Metabolic Pathway Overview

Figure 2: Simplified steroidogenesis pathway showing testosterone hydroxylation by CYP enzymes to 6β-hydroxytestosterone

Significance in Steroid Metabolism Research

6beta-hydroxytestosterone occupies a pivotal position in steroid metabolism research as both a major metabolic product and a mechanistic probe for understanding cytochrome P450 enzyme function. The compound represents 75-80 percent of all metabolites formed from testosterone by cytochrome P450 3A4 and cytochrome P450 3A5, making it the dominant pathway for testosterone biotransformation in human liver [9]. This metabolic prominence has established 6beta-hydroxytestosterone as the gold standard biomarker for assessing cytochrome P450 3A enzyme activity in various experimental systems [3].

Research investigations have revealed that multiple cytochrome P450 enzymes contribute to 6beta-hydroxytestosterone formation, with cytochrome P450 1B1 playing an increasingly recognized role in cardiovascular and renal tissues [5] [10]. Studies using cytochrome P450 1B1 gene-disrupted mice have demonstrated that this enzyme specifically generates 6beta-hydroxytestosterone in response to angiotensin II stimulation, while not affecting the formation of other testosterone metabolites such as 16α-hydroxytestosterone [5]. This selectivity has provided researchers with powerful experimental tools for dissecting the specific contributions of different cytochrome P450 enzymes to testosterone metabolism.

The stereochemical specificity of 6beta-hydroxytestosterone formation has been extensively characterized through isotope labeling studies. Krauser and Guengerich demonstrated that cytochrome P450 3A4 exclusively removes the 6beta-hydrogen atom and rebounds oxygen only at the beta face, indicating remarkable stereoselectivity in the hydroxylation reaction [11]. Kinetic deuterium isotope effect studies revealed an apparent intrinsic kinetic deuterium isotope effect of 15, consistent with initial hydrogen atom abstraction as the rate-determining step [11].

EnzymePrimary RoleTissue DistributionSignificance in Research
CYP1B1Major contributor to 6β-OHT formationCardiovascular, renal, hepaticHypertension and cardiovascular pathology [5]
CYP3A4Dominant 6β-hydroxylation pathway (75-80% of metabolites)Liver, intestine, kidneyDrug metabolism and biomarker studies [9]
CYP3A5Secondary contributor to 6β-hydroxylationLiver, kidney, prostateAndrogen metabolism regulation [3]
CYP3A7Produces both 6β-OHT and 2α-hydroxytestosteroneFetal liver, placentaDevelopmental testosterone metabolism [3]

Role as an Androgen Metabolite

As a hydroxylated derivative of testosterone, 6beta-hydroxytestosterone functions as a critical androgen metabolite with distinct biological properties that differentiate it from its parent hormone. Unlike testosterone, which primarily exerts its effects through direct androgen receptor activation, 6beta-hydroxytestosterone operates as a permissive factor that modulates the physiological responses to other hormonal stimuli [5] [10]. This unique mechanism of action has been demonstrated most clearly in studies of angiotensin II-induced hypertension, where 6beta-hydroxytestosterone does not independently alter baseline blood pressure but is essential for the full expression of angiotensin II-mediated cardiovascular effects [5].

The metabolic pathway leading to 6beta-hydroxytestosterone formation involves the selective hydroxylation of testosterone at the 6β position by specific cytochrome P450 enzymes. This biotransformation represents a major route of testosterone inactivation in hepatic tissues, where cytochrome P450 3A4-mediated 6β-hydroxylation accounts for the majority of testosterone clearance [12]. In extrahepatic tissues, particularly cardiovascular and renal systems, cytochrome P450 1B1 emerges as the primary enzyme responsible for local 6beta-hydroxytestosterone generation [5] [6].

Research investigations have established that 6beta-hydroxytestosterone exhibits tissue-specific distribution patterns that reflect the localization of the cytochrome P450 enzymes responsible for its formation. The compound has been detected in kidney, liver, cytoplasm, endoplasmic reticulum, extracellular spaces, and membrane compartments [13]. This widespread distribution suggests multiple sites of action and diverse physiological functions beyond simple metabolic disposal of testosterone.

The molecular mechanisms underlying 6beta-hydroxytestosterone action involve complex interactions with cellular signaling pathways. Recent studies have identified cytosolic phospholipase A2α activation as a key downstream effector of 6beta-hydroxytestosterone, leading to increased production of arachidonic acid metabolites including prostaglandin E2 and thromboxane A2 [8]. These lipid mediators subsequently contribute to the cardiovascular and renal effects associated with 6beta-hydroxytestosterone through their actions on specific prostaglandin and thromboxane receptors [8].

Current Research Landscape

The contemporary research landscape surrounding 6beta-hydroxytestosterone is characterized by intensive investigation into its pathophysiological roles, particularly in cardiovascular disease and hypertension. Current studies have moved beyond simple metabolic characterization to explore the compound's involvement in complex disease mechanisms and its potential as a therapeutic target. The most significant area of active research focuses on the role of 6beta-hydroxytestosterone in angiotensin II-induced hypertension and associated cardiovascular pathology [14] [8].

Recent investigations have revealed that 6beta-hydroxytestosterone contributes to multiple aspects of cardiovascular disease progression, including increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production [7]. These findings have expanded understanding of how testosterone metabolism influences cardiovascular health in males and have identified cytochrome P450 1B1 as a potential therapeutic target for treating renin-angiotensin and testosterone-dependent hypertension [7].

The development of sophisticated analytical methodologies continues to advance 6beta-hydroxytestosterone research capabilities. Ultra-performance liquid chromatography-tandem mass spectrometry methods have achieved unprecedented sensitivity for detecting 6beta-hydroxytestosterone in biological matrices, enabling researchers to study the compound's formation and clearance in smaller sample volumes [15]. These technological advances have facilitated detailed pharmacokinetic studies and enabled the investigation of 6beta-hydroxytestosterone in clinical samples.

Current research also encompasses the development of stable isotope-labeled internal standards for quantitative analysis. Deuterated 6beta-hydroxytestosterone-D3 has been synthesized and validated as an internal standard for liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry applications, improving the accuracy and precision of analytical measurements in clinical and research settings [16] [17].

Research AreaPrimary FindingClinical RelevanceResearch Status
Cardiovascular ResearchContributes to angiotensin II-induced hypertension [14]Male hypertension pathophysiologyActive investigation
Renal Function StudiesMediates renal dysfunction and end-organ damage [6]Chronic kidney disease mechanismsEstablished mechanism
Vascular BiologyPromotes vascular reactivity and endothelial dysfunction [7]Vascular disease progressionOngoing characterization
Steroid MetabolismActs as permissive factor in androgen actions [5]Hormone replacement therapy effectsWell-characterized pathway
Drug DevelopmentTarget for CYP1B1 inhibitor development [14]Therapeutic intervention strategiesPreclinical development
Analytical ChemistryBiomarker for CYP3A enzyme activity [9]Drug interaction assessmentValidated methodology

The future direction of 6beta-hydroxytestosterone research appears to be moving toward translational applications, with particular emphasis on developing selective cytochrome P450 1B1 inhibitors and prostaglandin receptor antagonists as potential therapeutic interventions [14] [8]. These research efforts represent a significant shift from basic metabolic studies toward clinically relevant applications that could address the sex-specific aspects of cardiovascular disease in males.

Analytical MethodDetection LimitAdvantagesPrimary Application
GC-SIM-MS0.25-100 μMHigh specificity, no derivatization required [2]CYP3A4 activity characterization
LC-MS/MS20 ng/mLRapid, sensitive quantification [18]Hepatocyte metabolism studies
UPLC-MS/MSUltra-sensitiveUltra-high sensitivity and resolution [15]Liver microsome analysis
RP-HPLC250-1000 ng/mLSimple sample preparation [18]Biological matrix quantification
Thin-layer chromatographyQualitativeVisual separation and identification [19]Enzymatic product identification
APCI-LC-MS/MS100-4000 ng/mLAtmospheric pressure ionization [18]Clinical and research applications

Cytochrome P450 3A4-Mediated Formation

The predominant pathway for 6beta-hydroxytestosterone formation involves cytochrome P450 3A4, which catalyzes the stereospecific hydroxylation of testosterone at the 6beta position [6] [7]. This enzyme demonstrates remarkable regioselectivity, with 6beta-hydroxylation representing the major metabolic route among multiple possible hydroxylation sites on the testosterone molecule [4] [8].

The catalytic mechanism involves the characteristic cytochrome P450 cycle, where the heme-containing enzyme activates molecular oxygen using nicotinamide adenine dinucleotide phosphate as an electron donor [9]. During catalysis, cytochrome P450 3A4 incorporates one oxygen atom into the substrate while reducing the other oxygen atom to water, following the classical monooxygenase reaction pattern [9].

Kinetic isotope effect studies have provided detailed mechanistic insights into this transformation. Using specifically deuterated testosterone substrates, researchers demonstrated that cytochrome P450 3A4 abstracts only the 6beta-hydrogen and not the 6alpha-hydrogen, indicating strict stereoselectivity for the beta face of the steroid molecule [6]. The intrinsic kinetic deuterium isotope effect of approximately 15 suggests that carbon-hydrogen bond breaking represents a significant component of the rate-limiting steps [6] [10].

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.20384475 g/mol

Monoisotopic Mass

304.20384475 g/mol

Heavy Atom Count

22

Melting Point

172°C

UNII

2GJX0P354Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

62-99-7

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023
1.Cooper, B.W.,Cho, T.M.,Thompson, P.M., et al. Phthalate induction of CYP3A4 is dependent on glucocorticoid regulation of PXR expression. Toxicological Sciences 103(2), 268-277 (2008).

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